Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17710207
InChI: InChI=1S/C13H12F2N2O3/c1-2-20-12(18)5-8-7-16-17(13(8)19)11-4-3-9(14)6-10(11)15/h3-4,6-7,16H,2,5H2,1H3
SMILES:
Molecular Formula: C13H12F2N2O3
Molecular Weight: 282.24 g/mol

Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

CAS No.:

Cat. No.: VC17710207

Molecular Formula: C13H12F2N2O3

Molecular Weight: 282.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate -

Specification

Molecular Formula C13H12F2N2O3
Molecular Weight 282.24 g/mol
IUPAC Name ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate
Standard InChI InChI=1S/C13H12F2N2O3/c1-2-20-12(18)5-8-7-16-17(13(8)19)11-4-3-9(14)6-10(11)15/h3-4,6-7,16H,2,5H2,1H3
Standard InChI Key YCYOXHQFESZKPP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CNN(C1=O)C2=C(C=C(C=C2)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate, reflects its core pyrazole ring substituted at the 2-position with a 2,4-difluorophenyl group and at the 4-position with an ethyl acetate moiety. The pyrazole nucleus adopts a planar conformation, stabilized by resonance interactions, while the difluorophenyl group introduces steric and electronic effects that influence reactivity.

Key structural descriptors include:

  • SMILES Notation: CCOC(=O)CC1=CNN(C1=O)C2=C(C=C(C=C2)F)F\text{CCOC(=O)CC1=CNN(C1=O)C2=C(C=C(C=C2)F)F}

  • InChI Key: YCYOXHQFESZKPP-UHFFFAOYSA-N\text{YCYOXHQFESZKPP-UHFFFAOYSA-N}

Physicochemical Characteristics

The compound’s properties are summarized below:

PropertyValue
Molecular FormulaC13H12F2N2O3\text{C}_{13}\text{H}_{12}\text{F}_{2}\text{N}_{2}\text{O}_{3}
Molecular Weight282.24 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (carbonyl, ester, pyrazole)
Topological Polar Surface Area72.5 Ų

The presence of fluorine atoms enhances lipid solubility and metabolic stability, critical for pharmacokinetic optimization. The ester group contributes to moderate hydrophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Optimization Strategies

Reaction Pathways

Synthesis typically begins with the condensation of 2,4-difluorobenzaldehyde with hydrazine derivatives to form the pyrazole core. Subsequent acetylation and esterification yield the target compound. A representative pathway involves:

  • Pyrazole Ring Formation:
    2,4-Difluorobenzaldehyde+Hydrazine2-(2,4-Difluorophenyl)pyrazol-3-one\text{2,4-Difluorobenzaldehyde} + \text{Hydrazine} \rightarrow \text{2-(2,4-Difluorophenyl)pyrazol-3-one}

  • Acetylation: Introduction of the acetate side chain via nucleophilic substitution.

  • Esterification: Ethanol-mediated esterification under acidic catalysis.

Critical Reaction Parameters

  • Catalysts: Lewis acids (e.g., ZnCl2\text{ZnCl}_2) accelerate ring closure.

  • Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

  • Temperature: Optimal yields (75–85%) are achieved at 80–100°C.

Biological Activities and Mechanistic Insights

Antitumor Activity

In vitro screens against MCF-7 breast cancer cells showed moderate cytotoxicity (IC₅₀ ≈ 50 μM), likely via apoptosis induction through caspase-3 activation. Fluorine atoms may enhance DNA intercalation or topoisomerase inhibition, but target validation is pending.

Analytical Characterization

Spectroscopic Profiling

  • NMR:

    • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6): δ 1.21 (t, 3H, CH₃), 4.12 (q, 2H, OCH₂), 3.58 (s, 2H, CH₂CO), 7.45–7.62 (m, 3H, Ar-H).

    • 19F NMR^{19}\text{F NMR}: δ -112.3 (d, J = 8.4 Hz), -116.7 (d, J = 8.4 Hz).

  • Mass Spectrometry: ESI-MS m/z 283.1 [M+H]⁺.

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